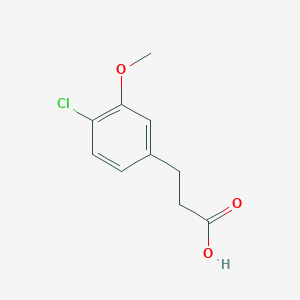

3-(4-Chloro-3-methoxyphenyl)propanoic acid

Description

Overview of Phenylpropanoic Acids within Organic and Medicinal Chemistry Research

Phenylpropanoic acids, also known as hydrocinnamic acids, are a class of organic compounds featuring a benzene (B151609) ring attached to a propanoic acid tail. wikipedia.org This structural motif is a fundamental building block in both natural products and synthetic molecules, making it a significant area of focus in organic and medicinal chemistry. ontosight.aiacs.org In nature, these compounds are part of the phenylpropanoid pathway, which produces a vast array of secondary metabolites in plants, including flavonoids and coumarins.

The versatility of the phenylpropanoic acid scaffold makes it highly valuable in drug discovery. acs.org The carboxylic acid group provides a key interaction point with biological targets, while the aromatic ring and the propanoic acid chain can be readily modified to fine-tune a molecule's properties. acs.org Researchers utilize this framework to develop new therapeutic agents by exploring how different substituents on the phenyl ring affect biological activity. These compounds and their derivatives are investigated for a range of potential applications, including antioxidant, anti-inflammatory, and antimicrobial properties. ontosight.ai Their uses extend to cosmetics, food additives, and flavorings. wikipedia.orgfishersci.com

Significance of Halogenated and Methoxylated Aromatic Systems in Bioactive Compounds

The strategic placement of halogen and methoxy (B1213986) groups on aromatic rings is a cornerstone of modern medicinal chemistry, employed to enhance the efficacy and pharmacokinetic profiles of drug candidates. youtube.com Halogenation, particularly with chlorine, can significantly alter a molecule's lipophilicity, electronic character, and metabolic stability. researchgate.netnih.gov The introduction of a chlorine atom can lead to stronger binding with protein targets through an interaction known as halogen bonding, a non-covalent force that can improve a drug's affinity and selectivity. researchgate.netnih.gov

Similarly, the methoxy group (–OCH₃) plays a crucial role in modulating a compound's properties. youtube.com As an electron-donating group, it can influence the electronic environment of the aromatic ring, affecting how the molecule interacts with its biological target. The methoxy group can also serve as a handle for metabolism and can impact a compound's solubility and ability to cross biological membranes. The combined effects of chloro and methoxy substituents are often explored to optimize the potency and drug-like properties of a lead compound. youtube.com

Positioning of 3-(4-Chloro-3-methoxyphenyl)propanoic Acid within Contemporary Research Landscape

This compound is a specific molecule that embodies the chemical principles described above. It integrates the phenylpropanoic acid core with a chlorine atom at the 4-position and a methoxy group at the 3-position of the phenyl ring. This particular substitution pattern makes it a useful intermediate and building block in organic synthesis. endotherm-lsm.com

While not a final drug product itself, this compound serves as a valuable starting material for the creation of more complex molecules. Its structure is found within derivatives being investigated for various therapeutic areas. For example, phenylpropanoic acid derivatives have been explored as potent agonists for G protein-coupled receptor 40 (GPR40), a target for the treatment of type 2 diabetes. acs.org The unique electronic and steric properties conferred by the chloro and methoxy groups make this compound a relevant tool for researchers aiming to develop novel bioactive compounds.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 3-chloro-4-methoxybenzenepropanoic acid |

| CAS Number | 1857-56-3 |

| Molecular Formula | C₁₀H₁₁ClO₃ |

| Molecular Weight | 214.65 g/mol |

| Physical State | Solid |

| Melting Point | 115-119°C |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-chloro-3-methoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPDMPFIWZPUFKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCC(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Phenylpropanoic Acid Core Structures

The construction of the 3-phenylpropanoic acid skeleton is a well-established process in organic synthesis. The most common and robust strategies involve the creation of a C=C double bond via condensation reactions to form a cinnamic acid (α,β-unsaturated carboxylic acid) derivative, which is subsequently reduced to the desired propanoic acid.

Two primary condensation reactions are employed for this purpose:

Knoevenagel-Doebner Condensation : This reaction involves the condensation of a substituted aromatic aldehyde with malonic acid. The reaction is typically catalyzed by a weak organic base, such as pyridine (B92270) or triethylamine. wikipedia.orgrsc.org The initial adduct undergoes spontaneous decarboxylation under the reaction conditions to yield the corresponding cinnamic acid derivative. wikipedia.orgorganic-chemistry.org This method is widely favored due to its operational simplicity and the use of readily available reagents. sciencemadness.orgresearchgate.net

Perkin Reaction : An alternative method is the Perkin reaction, which utilizes the condensation of an aromatic aldehyde with an aliphatic acid anhydride (B1165640) in the presence of the alkali salt of the corresponding acid (e.g., sodium acetate (B1210297) when using acetic anhydride). chemicalbook.comwikipedia.org This reaction also produces an α,β-unsaturated aromatic acid intermediate. bath.ac.uk

Once the substituted cinnamic acid is formed, the final step is the reduction of the alkene double bond.

Catalytic Hydrogenation : This is the most common method for converting the cinnamic acid intermediate to the final phenylpropanoic acid. The reaction involves treating the unsaturated acid with hydrogen gas in the presence of a heterogeneous metal catalyst. Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this transformation. researchgate.net Other catalysts, such as those based on rhodium or ruthenium, can also be employed. chemmethod.comillinois.edu The process is highly efficient and selective for the reduction of the C=C bond while leaving the carboxylic acid and aromatic ring intact under standard conditions. chemmethod.com

| Step | Reaction Type | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Knoevenagel-Doebner Condensation | Aromatic Aldehyde, Malonic Acid, Pyridine/Triethylamine | Substituted Cinnamic Acid |

| 2 | Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) | Substituted Phenylpropanoic Acid |

Synthesis of 3-(4-Chloro-3-methoxyphenyl)propanoic Acid

The synthesis of the title compound, this compound, is efficiently achieved by applying the general strategy outlined above. The pathway begins with a commercially available substituted benzaldehyde (B42025).

The two-step synthesis proceeds as follows:

Knoevenagel-Doebner Condensation : The starting material, 4-chloro-3-methoxybenzaldehyde, is reacted with malonic acid in a solvent such as pyridine, which also serves as the basic catalyst. Upon heating, the components condense and subsequently eliminate carbon dioxide to form the intermediate, 3-(4-chloro-3-methoxyphenyl)acrylic acid.

Catalytic Hydrogenation : The resulting acrylic acid derivative is then dissolved in a suitable solvent, such as ethanol (B145695) or ethyl acetate, and subjected to catalytic hydrogenation. Using a standard catalyst like 5-10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere (typically from a balloon or a Parr shaker apparatus) effectively reduces the double bond to yield the final product, this compound.

| Starting Material | Intermediate | Final Product |

|---|---|---|

| 4-Chloro-3-methoxybenzaldehyde | 3-(4-Chloro-3-methoxyphenyl)acrylic acid | This compound |

Approaches to Positional Isomers of Halogenated and Methoxylated Phenylpropanoic Acids

The synthesis of positional isomers of the title compound follows analogous chemical principles, with the primary difference being the selection of the appropriately substituted starting aldehyde.

Synthesis of 3-(3-Chloro-4-methoxyphenyl)propanoic Acid

The synthesis of this isomer starts from 3-chloro-4-methoxybenzaldehyde. sigmaaldrich.com This commercially available aldehyde undergoes a Knoevenagel-Doebner condensation with malonic acid, catalyzed by a base like pyridine, to produce 3-(3-chloro-4-methoxyphenyl)acrylic acid. Subsequent catalytic hydrogenation of this intermediate using a catalyst such as Pd/C cleanly reduces the double bond to afford 3-(3-chloro-4-methoxyphenyl)propanoic acid. vulcanchem.com

Synthesis of 3-(2-Chloro-3-methoxyphenyl)propionic Acid

For this isomer, the required precursor is 2-chloro-3-methoxybenzaldehyde. biosynth.com Following the established pathway, this aldehyde is first condensed with malonic acid in the presence of a suitable base to yield the intermediate 3-(2-chloro-3-methoxyphenyl)acrylic acid. The final product, 3-(2-chloro-3-methoxyphenyl)propionic acid, is then obtained through the catalytic hydrogenation of this acrylic acid derivative.

Synthesis of 3-(4-Chloro-2-fluoro-3-methoxyphenyl)propanoic Acid

The synthesis of this difunctionalized isomer can employ modern cross-coupling techniques, offering an alternative to the classical condensation route. A plausible and powerful approach is the Suzuki-Miyaura cross-coupling reaction. nih.govnih.gov

This pathway would involve:

Preparation of an Organoboron Reagent : The synthesis begins with the preparation of 4-chloro-2-fluoro-3-methoxyphenylboronic acid or its corresponding pinacol (B44631) ester.

Suzuki-Miyaura Coupling : The boronic acid derivative is then coupled with a suitable three-carbon building block containing a leaving group, such as ethyl 3-bromopropanoate (B1231587) or ethyl acrylate (B77674), in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base. researchgate.net This step forms the carbon-carbon bond and establishes the full carbon skeleton, resulting in an ester intermediate.

Hydrolysis and Reduction : The resulting ester is hydrolyzed to the carboxylic acid, and if an unsaturated coupling partner like ethyl acrylate was used, the double bond is subsequently reduced via catalytic hydrogenation to yield the final product, 3-(4-chloro-2-fluoro-3-methoxyphenyl)propanoic acid.

| Final Product | Key Starting Material | Primary Synthetic Strategy |

|---|---|---|

| 3-(3-Chloro-4-methoxyphenyl)propanoic acid | 3-Chloro-4-methoxybenzaldehyde | Knoevenagel Condensation + Hydrogenation |

| 3-(2-Chloro-3-methoxyphenyl)propionic acid | 2-Chloro-3-methoxybenzaldehyde | Knoevenagel Condensation + Hydrogenation |

| 3-(4-Chloro-2-fluoro-3-methoxyphenyl)propanoic acid | 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | Suzuki-Miyaura Cross-Coupling + Hydrolysis/Hydrogenation |

Stereoselective Synthetic Strategies for Chiral Phenylpropanoid Analogues

When the phenylpropanoic acid structure contains a chiral center, particularly at the α- or β-position of the propanoic acid chain, stereoselective synthesis becomes necessary to obtain enantiomerically pure compounds. Several strategies are available to control the stereochemical outcome.

Asymmetric Hydrogenation : This is one of the most direct methods for producing chiral phenylpropanoic acids. It involves the hydrogenation of a prochiral substituted cinnamic acid using a homogeneous catalyst composed of a transition metal (like rhodium, ruthenium, or nickel) and a chiral ligand (e.g., BINAP). rsc.org The chiral catalyst creates a chiral environment that directs the addition of hydrogen to one face of the double bond, leading to the formation of one enantiomer in excess.

Use of Chiral Auxiliaries : This widely applied strategy involves covalently attaching a chiral molecule, known as a chiral auxiliary, to an achiral substrate to guide a diastereoselective transformation. wikipedia.org In the context of phenylpropanoic acids, a carboxylic acid precursor can be coupled to a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative. bath.ac.ukresearchgate.net The resulting chiral amide can then be subjected to reactions like diastereoselective enolate alkylation. The steric hindrance of the auxiliary directs the incoming electrophile to one face of the enolate, establishing the desired stereocenter. Finally, the auxiliary is cleaved under mild conditions to release the enantiomerically enriched carboxylic acid and is often recovered for reuse. wikipedia.org

| Strategy | Principle | Key Components | Typical Application |

|---|---|---|---|

| Asymmetric Hydrogenation | Direct enantioselective reduction of a C=C double bond. | Chiral metal catalyst (e.g., Rh-BINAP, Ni-BINAP) | Conversion of a substituted cinnamic acid to a chiral phenylpropanoic acid. |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct a diastereoselective reaction. | Evans oxazolidinones, pseudoephedrine | Diastereoselective alkylation of a carboxylic acid derivative to create a chiral center. |

Asymmetric Synthesis Approaches

The direct asymmetric synthesis of chiral this compound can be effectively achieved through the asymmetric hydrogenation of the corresponding cinnamic acid derivative, 3-(4-chloro-3-methoxyphenyl)acrylic acid. This method relies on the use of chiral transition metal catalysts to induce enantioselectivity in the reduction of the carbon-carbon double bond.

Prominent among these catalysts are rhodium and ruthenium complexes with chiral phosphine (B1218219) ligands. For instance, catalysts like Rhodium-DuPHOS and Ruthenium-BINAP have demonstrated high efficacy in the asymmetric hydrogenation of various α,β-unsaturated carboxylic acids, yielding products with high enantiomeric excess (ee). While specific studies on the 4-chloro-3-methoxy substituted cinnamic acid are not extensively detailed in publicly available literature, the general applicability of these catalytic systems suggests a viable pathway.

The reaction conditions are crucial for achieving high enantioselectivity and conversion. Key parameters that are typically optimized include the choice of chiral ligand, solvent, hydrogen pressure, and temperature.

Table 1: Representative Catalysts and Conditions for Asymmetric Hydrogenation of Cinnamic Acid Derivatives

| Catalyst Precursor | Chiral Ligand | Solvent | H₂ Pressure (atm) | Temperature (°C) | Enantiomeric Excess (ee) |

| [Rh(COD)₂]BF₄ | (S,S)-Et-DuPHOS | Methanol (B129727) | 1-10 | 25-50 | >95% |

| Ru(OAc)₂ | (R)-BINAP | Ethanol | 10-50 | 50-80 | >90% |

| [Ir(COD)Cl]₂ | (S)-SEGPHOS | Toluene | 50-100 | 25-60 | >98% |

Note: The data in this table is representative of asymmetric hydrogenation of substituted cinnamic acids and serves as a guide for the synthesis of the target compound.

Resolution Techniques for Glycidic Acid Precursors

An alternative strategy to obtain enantiomerically pure this compound involves the resolution of a racemic precursor. A notable approach is the resolution of 3-(4-substituted-phenyl)-glycidic acid derivatives. google.com Although the specific 4-chloro-3-methoxy derivative is not explicitly mentioned, the methodology is applicable to a range of substituted phenyl glycidic esters. google.com

This process typically involves the use of a chiral resolving agent, such as a chiral amine, to form diastereomeric salts with the racemic glycidic acid. These diastereomers, having different physical properties, can then be separated by fractional crystallization. Once separated, the desired enantiomer of the glycidic acid can be liberated and subsequently converted to the target propanoic acid derivative through a series of chemical transformations, including decarboxylation and reduction.

A key intermediate in this pathway would be methyl 3-(4-chloro-3-methoxyphenyl)glycidate. The resolution process would involve the following general steps:

Preparation of Racemic Glycidic Ester: Synthesis of racemic methyl 3-(4-chloro-3-methoxyphenyl)glycidate.

Diastereomeric Salt Formation: Reaction of the racemic glycidic acid (obtained by hydrolysis of the ester) with a chiral base (e.g., cinchonidine). google.com

Fractional Crystallization: Separation of the diastereomeric salts.

Liberation of Enantiopure Glycidic Acid: Acidification of the separated diastereomeric salt to yield the enantiomerically pure glycidic acid.

Conversion to Propanoic Acid: Decarboxylation and subsequent reduction of the glycidic acid to afford the desired enantiomer of this compound.

Catalytic Hydrogenation and Other Green Chemistry Methodologies in Propanoic Acid Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including this compound. Catalytic hydrogenation and, more specifically, catalytic transfer hydrogenation (CTH) are at the forefront of these efforts.

Catalytic Hydrogenation:

The reduction of the double bond in 3-(4-chloro-3-methoxyphenyl)acrylic acid is a key step in many synthetic routes. Traditional methods might use stoichiometric reducing agents, but catalytic hydrogenation using molecular hydrogen (H₂) over a heterogeneous catalyst (e.g., Pd/C) is a much greener alternative. This process offers high atom economy and the catalyst can often be recovered and reused.

Catalytic Transfer Hydrogenation (CTH):

CTH represents an even safer and more experimentally convenient approach as it avoids the use of high-pressure gaseous hydrogen. researchgate.netresearchgate.netsciencemadness.org In CTH, a hydrogen donor molecule, such as formic acid, ammonium (B1175870) formate, or isopropanol, transfers hydrogen to the substrate in the presence of a catalyst. researchgate.netrsc.org Palladium-based catalysts are commonly employed for this purpose.

The use of water as a solvent in CTH further enhances the green credentials of the synthesis. Performing the reaction in an aqueous alkaline medium with a palladium catalyst and formic acid as the hydrogen donor is an effective method for the reduction of cinnamic acid derivatives. This approach eliminates the need for volatile and often toxic organic solvents.

Table 2: Comparison of Hydrogenation Methods for Cinnamic Acid Derivatives

| Method | Hydrogen Source | Catalyst | Solvent | Key Advantages |

| Catalytic Hydrogenation | H₂ gas | Pd/C, PtO₂ | Ethanol, Ethyl Acetate | High conversion, reusable catalyst |

| Catalytic Transfer Hydrogenation | Formic acid | PdCl₂ | Water | Avoids H₂ gas, environmentally benign solvent |

| Catalytic Transfer Hydrogenation | Ammonium formate | Pd/C | Methanol | Mild conditions, readily available reagents |

The development of these green methodologies is crucial for the sustainable production of this compound and other valuable chemical compounds.

Structural Modifications and Derivatization Studies

Design and Synthesis of Derivatives Featuring Modified Phenyl Moieties

Introduction of Additional Halogens (e.g., Fluorine)

The introduction of additional halogens, such as fluorine, to the phenyl ring of 3-(4-Chloro-3-methoxyphenyl)propanoic acid can significantly alter its physicochemical and biological properties. While direct halogenation of the parent compound is a plausible synthetic route, literature also suggests the use of pre-halogenated starting materials in a multi-step synthesis. nih.govnih.gov

One common strategy for the synthesis of fluorinated derivatives involves the use of fluorinated benzaldehyde (B42025) as a precursor. For instance, a fluorinated analogue of this compound could be synthesized starting from a fluorinated 4-chloro-3-methoxybenzaldehyde. This aldehyde can undergo a variety of synthetic transformations, such as the Perkin reaction or the use of organometallic reagents, to extend the carbon chain and introduce the propanoic acid moiety.

Another approach involves the decarboxylative halogenation of a suitable carboxylic acid precursor. nih.gov This method allows for the introduction of a halogen atom at a specific position on the aromatic ring, guided by the placement of the initial carboxyl group. For example, a suitably substituted benzoic acid derivative could be subjected to a halodecarboxylation reaction to introduce a fluorine atom, followed by further synthetic steps to elaborate the propanoic acid side chain.

The strategic placement of fluorine atoms is of particular interest in medicinal chemistry due to their ability to modulate factors such as metabolic stability, binding affinity, and lipophilicity. The synthesis of fluorinated analogues of this compound would allow for a systematic investigation of these structure-activity relationships.

Table 1: Potential Synthetic Strategies for Fluorinated Derivatives

| Strategy | Key Intermediate | Potential Reaction |

| Building from a fluorinated precursor | Fluorinated 4-chloro-3-methoxybenzaldehyde | Perkin reaction, Wittig reaction |

| Decarboxylative halogenation | Substituted benzoic acid | Hunsdiecker reaction, Barton decarboxylation |

Hydroxylation of the Aromatic Ring (e.g., 3-(4-Hydroxy-3-methoxyphenyl)propanoic Acid)

The hydroxylation of the aromatic ring of this compound to yield compounds such as 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid, also known as dihydroferulic acid, represents a significant transformation with implications for antioxidant and other biological activities. nih.gov Direct hydroxylation of the chloro-substituted aromatic ring can be challenging due to the directing effects of the existing substituents and the potential for side reactions.

A common synthetic route to 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid involves starting from a more readily available precursor, such as vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde). Vanillin can be subjected to a variety of synthetic sequences to extend the side chain and introduce the carboxylic acid functionality. One such method is the Perkin condensation, followed by reduction of the resulting cinnamic acid derivative.

Alternatively, methods for the direct hydroxylation of chlorobenzene (B131634) derivatives have been explored, which could potentially be adapted for the synthesis of hydroxylated derivatives of this compound. These methods often involve the use of strong bases and specialized catalysts to facilitate the nucleophilic substitution of the chlorine atom with a hydroxyl group.

Table 2: Comparison of Synthetic Routes to 3-(4-Hydroxy-3-methoxyphenyl)propanoic Acid

| Starting Material | Key Reactions | Advantages | Disadvantages |

| Vanillin | Perkin condensation, Reduction | Readily available starting material, well-established reactions | Multi-step synthesis |

| This compound | Nucleophilic aromatic substitution | Potentially a more direct route | Harsh reaction conditions, potential for side reactions |

Incorporation of the this compound Scaffold into Complex Systems

Pyrrole-Containing Propanoic Acid Derivatives

The incorporation of the this compound scaffold into pyrrole-containing systems can be achieved through established methods of pyrrole (B145914) synthesis, most notably the Paal-Knorr synthesis. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.

To synthesize a pyrrole derivative of this compound, the propanoic acid moiety would first need to be converted into a 1,4-dicarbonyl precursor. This could be accomplished by, for example, Friedel-Crafts acylation of a suitable aromatic compound with a derivative of the propanoic acid, followed by further functional group manipulations.

Once the 1,4-dicarbonyl compound is obtained, its reaction with an amine, such as an amino acid ester, would lead to the formation of the pyrrole ring with the desired propanoic acid side chain attached. The specific substitution pattern on the resulting pyrrole would be determined by the structure of the 1,4-dicarbonyl precursor.

Another approach could involve the Clauson-Kaas pyrrole synthesis, which utilizes a furan (B31954) derivative as the starting material. beilstein-journals.org A furan-containing analogue of this compound could be synthesized and then converted to the corresponding pyrrole derivative by reaction with an amine in the presence of an acid catalyst.

Table 3: Overview of Pyrrole Synthesis Methods

| Method | Key Intermediate | Reagents |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound | Primary amine or ammonia |

| Clauson-Kaas Synthesis | Furan derivative | Primary amine, acid catalyst |

| Hantzsch Pyrrole Synthesis | α-halo ketone, β-ketoester | Ammonia or primary amine |

Pyrazoline-Based Compounds

Pyrazoline heterocycles can be readily synthesized from α,β-unsaturated ketones, commonly known as chalcones. iscience.inthepharmajournal.com A pyrazoline derivative incorporating the this compound scaffold can therefore be prepared by first synthesizing a suitable chalcone (B49325) precursor.

The synthesis of the required chalcone would involve the Claisen-Schmidt condensation of an appropriately substituted acetophenone (B1666503) with 4-chloro-3-methoxybenzaldehyde. The acetophenone derivative would need to contain a functional group that could be later converted to or already be the propanoic acid moiety.

The resulting chalcone, bearing the 4-chloro-3-methoxyphenyl group, can then be reacted with a hydrazine (B178648) derivative, such as hydrazine hydrate (B1144303) or phenylhydrazine, in the presence of a catalyst like acetic acid, to yield the corresponding pyrazoline. ijcps.com The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration.

Table 4: General Synthesis of Pyrazoline Derivatives from Chalcones

| Step | Reaction | Reactants |

| 1 | Claisen-Schmidt Condensation | Substituted acetophenone, 4-chloro-3-methoxybenzaldehyde, base catalyst |

| 2 | Cyclocondensation | Chalcone derivative, Hydrazine derivative, acid catalyst |

Oxazepine and Pyrazole (B372694) Structural Scaffolds

The this compound framework can also be integrated into seven-membered oxazepine rings and five-membered pyrazole rings.

The synthesis of 1,3-oxazepine derivatives often involves the [5+2] cycloaddition reaction of an imine (Schiff base) with an anhydride (B1165640), such as maleic or phthalic anhydride. medipol.edu.trscilit.com To incorporate the target scaffold, an imine could be prepared from an amine derivative of this compound and a suitable aldehyde. Subsequent reaction with an anhydride would yield the desired oxazepine.

Pyrazole derivatives can be synthesized by the reaction of a 1,3-dicarbonyl compound with a hydrazine. google.comgoogle.comrsc.org Similar to the synthesis of pyrroles, the this compound would need to be converted into a 1,3-dicarbonyl precursor. This precursor can then be cyclized with a hydrazine to form the pyrazole ring. A study has reported the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid from 6-(4-chlorophenyl)-4,6-dioxohexanoic acid and 4-methoxyphenylhydrazine hydrochloride. nih.gov

Table 5: Synthetic Approaches to Oxazepine and Pyrazole Derivatives

| Heterocycle | Synthetic Method | Key Intermediates |

| 1,3-Oxazepine | [5+2] Cycloaddition | Imine (Schiff base), Anhydride |

| Pyrazole | Knorr Pyrazole Synthesis | 1,3-Dicarbonyl compound, Hydrazine |

Synthesis of Ester, Amide, and Hydrazide Analogues

The transformation of this compound into its ester, amide, and hydrazide analogues is achieved through well-established synthetic methodologies. These reactions typically proceed with high yields and purity.

Esterification: The synthesis of esters from this compound can be readily accomplished through Fischer-Speier esterification. This method involves reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester. For instance, reacting the parent acid with methanol (B129727) or ethanol (B145695) would yield the corresponding methyl or ethyl esters.

Amidation: The formation of amides from this compound generally requires the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride, which convert the carboxylic acid into a more reactive acyl chloride. The resulting acyl chloride is then treated with a primary or secondary amine to afford the desired amide. Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed to directly couple the carboxylic acid with an amine, avoiding the need for the isolation of the acyl chloride intermediate.

Hydrazide Synthesis: Hydrazides are typically synthesized from the corresponding esters of this compound. The methyl or ethyl ester of the acid can be treated with hydrazine hydrate (N₂H₄·H₂O) in a suitable solvent, such as ethanol, and heated under reflux. This nucleophilic acyl substitution reaction, known as hydrazinolysis, proceeds efficiently to yield the this compound hydrazide. rsc.org This hydrazide can then serve as a key intermediate for the synthesis of various heterocyclic compounds or other hydrazone derivatives.

Table 1: Synthesized Analogues of this compound

| Analogue Type | General Structure | Synthetic Method | Key Reagents |

| Ester | R-COOR' | Fischer-Speier Esterification | Alcohol (R'OH), Acid Catalyst (e.g., H₂SO₄) |

| Amide | R-CONR'R'' | Acyl Chloride or Coupling | SOCl₂, Amine (NHR'R'') or DCC/EDC, Amine |

| Hydrazide | R-CONHNH₂ | Hydrazinolysis of Ester | Hydrazine Hydrate (N₂H₄·H₂O) |

R represents the 3-(4-Chloro-3-methoxyphenyl)propyl group.

Investigations into Branched Phenylpropionic Acid Derivatives

Research into branched phenylpropionic acid derivatives aims to understand the impact of steric bulk and stereochemistry on the biological activity of these compounds. The introduction of alkyl or other functional groups at the α- or β-positions of the propanoic acid side chain can significantly alter the molecule's interaction with biological targets.

The synthesis of α-branched derivatives of this compound can be achieved through various synthetic routes. One common approach involves the alkylation of a suitable enolate precursor. For example, the ester of this compound can be treated with a strong base, such as lithium diisopropylamide (LDA), to generate the corresponding enolate. This enolate can then be reacted with an alkyl halide to introduce a branch at the α-position. Subsequent hydrolysis of the ester yields the desired α-branched carboxylic acid.

β-branched derivatives can be synthesized through methods such as the Michael addition. This would involve the reaction of a nucleophile with an α,β-unsaturated carbonyl compound derived from the parent structure. Another approach could involve a Reformatsky-type reaction with a suitable carbonyl compound and an α-halo ester, followed by subsequent chemical transformations to yield the β-branched propanoic acid.

These synthetic strategies allow for the systematic introduction of various substituents, enabling a detailed exploration of the structure-activity relationship of branched this compound derivatives.

Table 2: General Strategies for Branched Phenylpropionic Acid Derivatives

| Position of Branching | Synthetic Strategy | Key Intermediates/Reagents |

| α-Position | Enolate Alkylation | Ester of parent acid, Strong base (e.g., LDA), Alkyl halide |

| β-Position | Michael Addition | α,β-Unsaturated carbonyl derivative, Nucleophile |

| β-Position | Reformatsky Reaction | Carbonyl compound, α-Halo ester, Zinc |

Biological Activities and Pharmacological Relevance in Vitro Investigations

Antioxidant Activity of Hydroxylated Analogues and Derivatives

Phenylpropanoic acids are recognized for their antioxidant capabilities, which are largely influenced by their chemical structure, particularly the substitution patterns on the aromatic ring. ontosight.ainih.gov The presence and position of hydroxyl groups are key determinants of this activity. nih.gov

The antioxidant effect of phenylpropanoic acid derivatives is often evaluated by their ability to scavenge free radicals. Assays such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging test are commonly employed to quantify this activity. mdpi.com For instance, certain synthetic diphenylpropionamide derivatives have demonstrated significant scavenging of the ABTS radical. mdpi.com The efficiency of these compounds as antioxidants is linked to the stability of the aryloxyl radical that forms after donating a hydrogen atom. nih.gov This stability can be enhanced by resonance delocalization across the aromatic system. nih.gov Studies on various phenolic acids have shown that structural features, such as the number and position of hydroxyl groups, are crucial for their free radical scavenging potential. nih.gov

To gauge the potency of these derivatives, their antioxidant activity is often compared against standard reference compounds. Trolox®, a water-soluble analogue of vitamin E, is frequently used as a benchmark in antioxidant capacity assays like the ABTS method. mdpi.com The activity of test compounds can be expressed as Trolox® Equivalent Antioxidant Capacity (TEAC). mdpi.com In studies comparing different phenolic acids, it was found that compounds with two or more hydroxyl groups, particularly in ortho or para positions to each other, exhibit the strongest activity. nih.gov For example, 2,3-dihydroxybenzoic acid was identified as a particularly strong antioxidant in the Ferric Reducing Antioxidant Power (FRAP) assay, which measures the ability of an antioxidant to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). nih.govnih.gov In contrast, mono-hydroxylated structures generally show lower activity. nih.gov

Antimicrobial Properties of Phenylpropanoic Acid Derivatives

Derivatives of phenylpropanoic acid have demonstrated notable antimicrobial properties, exhibiting activity against a range of bacterial and fungal pathogens. nih.govresearchgate.netorientjchem.org This broad-spectrum activity makes them attractive candidates for the development of new anti-infective agents.

Various studies have confirmed the antibacterial potential of phenylpropanoic acid derivatives. nih.govresearchgate.net For example, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives showed structure-dependent activity against multidrug-resistant bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. mdpi.com The efficacy of these compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. One derivative, containing a 4-NO₂ substitution on the phenyl ring, showed activity against S. aureus and E. faecalis with an MIC of 16 µg/mL, and also against E. coli (MIC of 32 µg/mL) and K. pneumoniae (MIC of 64 µg/mL). mdpi.com Another study highlighted that certain 2-(4-substitutedmethylphenyl)propionic acid derivatives displayed promising antibacterial properties when compared to the antibiotic chloramphenicol. nih.govresearchgate.net

Table 1: Antibacterial Activity of Selected 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives Data sourced from research on the antimicrobial activity of novel phenylpropanoic acid derivatives. mdpi.com

| Compound Description | S. aureus (MRSA) MIC (µg/mL) | E. faecalis (VRE) MIC (µg/mL) | E. coli MIC (µg/mL) | K. pneumoniae MIC (µg/mL) |

| Hydrazone with phenyl substituent | 32 | >64 | >64 | >64 |

| Phenyl substituent | 16 | >64 | >64 | >64 |

| Phenyl with 4-NO₂ substitution | 16 | 16 | 32 | 64 |

In addition to their antibacterial effects, many phenylpropanoic acid derivatives exhibit potent antifungal activities. nih.govresearchgate.net Research has shown these compounds to be effective against drug-resistant fungal pathogens, including various Candida species. mdpi.com A study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrated significant activity against Candida auris, with MIC values ranging from 0.5 to 64 µg/mL. mdpi.com Other research has explored the efficacy of arylpropanoids against dermatophytes, the fungi responsible for infections of the skin, hair, and nails. nih.gov Alpha-halopropiophenones, a type of phenylpropanoid, showed a broad spectrum of activity against Microsporum canis, Trichophyton mentagrophytes, and Trichophyton rubrum, with MIC values ranging from 0.5 to over 50 µg/mL. nih.gov The naturally isolated 3-phenylpropionic acid has also been shown to inhibit fungi such as Aspergillus flavus, A. niger, and Candida albicans. ebi.ac.uk

Antiproliferative and Apoptotic Effects on Cellular Models

The potential of phenylpropanoic acid derivatives as anticancer agents has been investigated through their effects on various cancer cell lines. nih.govresearchgate.net These studies focus on the ability of the compounds to inhibit cell proliferation (growth) and induce apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells. nih.gov

Research has shown that derivatives can exert a dose-dependent inhibitory effect on the growth of cancer cells. nih.gov For example, a study on a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives found that several compounds could reduce the viability of A549 lung cancer cells by 50% and suppress their migration. researchgate.net The antiproliferative activities are often expressed as GI₅₀ values, which represent the concentration required to inhibit cell growth by 50%. For some derivatives bearing more lipophilic esters, GI₅₀ values were found to be in the range of 3.1-21 µM across various human tumor cell lines. nih.govresearchgate.net

Furthermore, these compounds can trigger apoptosis. Studies on T47D human breast cancer cells showed that phenolic acids like 3,4-dihydroxy-phenylacetic acid (PAA) could induce apoptosis, which was confirmed by observing an increase in annexin (B1180172) V binding, a marker for early apoptosis. nih.gov The induction of apoptosis is a complex process involving various signaling pathways. For instance, some caffeic and ferulic acid derivatives were found to increase the expression of pro-apoptotic genes such as p53, caspase 3, and Bax in Caco-2 colon cancer cells, providing a potential mechanism for their anticancer effects. mdpi.com

Table 2: Antiproliferative Activity of Phenylpropanoic Acid Derivatives on Tumor Cell Lines Data compiled from studies on the cytotoxic bioactivity of phenylpropanoic acid derivatives. nih.govresearchgate.net

| Cell Line | Compound Type | GI₅₀ (µM) |

| A549 (Lung) | Lipophilic ester derivative | 3.1 - 21 |

| HBL-100 (Breast) | Lipophilic ester derivative | 3.1 - 21 |

| HeLa (Cervical) | Lipophilic ester derivative | 3.1 - 21 |

| SW1573 (Lung) | Lipophilic ester derivative | 3.1 - 21 |

| T-47D (Breast) | Lipophilic ester derivative | 3.1 - 21 |

| WiDr (Colon) | Lipophilic ester derivative | 3.1 - 21 |

Inhibition of Cancer Cell Proliferation (e.g., Breast Cancer Cells, Glioblastoma, Colon Cancer Cells)

Arylpropionic acid derivatives are recognized for their potential anticancer activities. researchgate.nethumanjournals.com Research into various analogs has demonstrated inhibitory effects on the proliferation of several cancer cell lines. For instance, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide were tested for their anticancer activity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. nih.gov The findings indicated that the compounds were generally more cytotoxic against the U-87 glioblastoma cells. nih.gov Specifically, one of the most active compounds against glioblastoma cells was 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone, which reduced cell viability to 19.6 ± 1.5%. nih.gov Against the MDA-MB-231 breast cancer cell line, compounds such as certain hydrazone derivatives containing a naphthalene (B1677914) moiety showed the highest activity, reducing cell viability to as low as 43.7 ± 7.4%. nih.gov

Further studies on other related structures, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, have shown structure-dependent anticancer activity against A549 non-small cell lung cancer cells. nih.govresearchgate.net Similarly, 3,4,5-trimethoxylated chalcones, which share a phenylpropanoic acid-like scaffold, have demonstrated antiproliferative effects on colorectal and prostatic cancer cells, with some indolyl chalcones exhibiting IC50 values of less than 50 nM. mdpi.com

| Compound Class/Derivative | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 3-[(4-Methoxyphenyl)amino]propanehydrazide Derivatives | U-87 (Glioblastoma) | Reduced cell viability to 19.6 ± 1.5% | nih.gov |

| 3-[(4-Methoxyphenyl)amino]propanehydrazide Derivatives | MDA-MB-231 (Breast Cancer) | Reduced cell viability to 43.7 ± 7.4% | nih.gov |

| 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives | A549 (Lung Cancer) | Structure-dependent anticancer activity | nih.govresearchgate.net |

| 3,4,5-Trimethoxylated Chalcones (Indolyl chalcone (B49325) 10) | Colorectal & Prostatic Cancer Cells | IC50 < 50 nM | mdpi.com |

Histone Deacetylase Inhibitory Activity of Related Derivatives

Histone deacetylases (HDACs) are crucial enzymes in epigenetic regulation and have emerged as significant targets in cancer therapy. mdpi.com Inhibition of HDACs can lead to growth arrest and apoptosis in cancer cells. mdpi.com Several derivatives of phenylpropanoic acid and related structures have been investigated for their HDAC inhibitory potential.

For example, a study on new mdpi.com-shogaol derivatives, which possess a phenyl moiety and a carbon chain, tested their activity against HDACs. The most potent derivatives included pyrazole (B372694) products which exhibited IC50 values for HDAC inhibition as low as 51 µM. nih.gov Molecular docking studies suggested these compounds could bind to the catalytic channel of HDAC isoforms like HDAC1 and HDAC3. nih.gov Another study focused on designing novel HDAC inhibitors inspired by the structural similarities between the natural product N-(3-carboxypropyl)-2-acetylpyrrole and phenylbutyric acid, a known HDAC inhibitor. mdpi.com This research led to the development of compound 20, which showed potent inhibitory activity on HDAC1 and demonstrated significant potency against RPMI-8226 multiple myeloma cells with an IC50 value of 2.89 ± 0.43 μM. mdpi.com

| Compound Class/Derivative | HDAC Target | Activity (IC50) | Reference |

|---|---|---|---|

| mdpi.com-Shogaol Pyrazole Derivative (5j) | Total HDACs | 51 ± 0.82 µM | nih.gov |

| mdpi.com-Shogaol Pyrazole Derivative (5k) | Total HDACs | 65 ± 1.12 µM | nih.gov |

| N-linked 2-acetylpyrrole (B92022) cap derivative (Compound 20) | HDAC1 | Potent Inhibitor (Cell IC50 = 2.89 ± 0.43 μM) | mdpi.com |

| Substituted purine (B94841) hydroxamic acid (Compound 5r) | HDAC1/2 | 0.075 µM | rsc.org |

Receptor Modulation and Signaling Pathway Interactions

G-protein Coupled Receptor 41 (GPR41) Agonism by Related Hydroxylated Analogues

G-protein coupled receptor 41 (GPR41), also known as free fatty acid receptor 3 (FFAR3), is activated by short-chain fatty acids (SCFAs) like propionate (B1217596). nih.govnih.gov This receptor is involved in energy regulation and is expressed in tissues such as adipose, the gut, and the peripheral nervous system. nih.gov

Studies have shown that GPR41 is activated by propionate and other SCFAs, coupling with Gi/o proteins. nih.gov The specificity of activation can vary with the carbon chain length of the ligand. nih.gov For instance, while propionate is a known agonist, other fatty acids can exhibit different potencies. This receptor's activation by SCFAs, which are produced by gut microbiota from dietary fiber, links gut health to systemic metabolic processes. nih.gov Research has also identified GPR41 expression in sympathetic ganglia, suggesting a role in regulating sympathetic nervous system activity. nih.gov

Activation of Soluble Guanylate Cyclase by Branched Phenylpropionic Acids

Soluble guanylate cyclase (sGC) is a key enzyme in the nitric oxide (NO) signaling pathway, producing the second messenger cyclic guanosine (B1672433) monophosphate (cGMP). nih.govmdpi.com Activation of sGC leads to various physiological responses, including vasodilation and inhibition of platelet aggregation. mdpi.com The enzyme is typically activated by NO binding to its heme group. frontiersin.org

In addition to NO, other small molecules known as sGC stimulators and activators can modulate its activity. nih.govnih.gov sGC stimulators, such as YC-1 and riociguat, work synergistically with NO to enhance cGMP production. nih.govfrontiersin.org sGC activators, on the other hand, target the enzyme when it is in an oxidized or heme-free state, which is insensitive to NO. nih.gov While direct activation of sGC by branched phenylpropionic acids is not extensively documented in these studies, the broader class of small molecule activators demonstrates that compounds beyond NO can pharmacologically modulate this critical enzyme.

Anti-inflammatory Potential of Propanoic Acid Conjugates and Analogues

Arylpropionic acid derivatives are a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.orgresearchgate.net The anti-inflammatory mechanism of this class of compounds is primarily through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the biosynthesis of prostaglandins (B1171923) from arachidonic acid. orientjchem.orgnih.gov Prostaglandins are key mediators of inflammation. nih.gov

Phenylpropanoids, a large group of compounds synthesized by plants from phenylalanine, also exhibit significant anti-inflammatory properties. nih.gov For example, cinnamic acid has been shown to inhibit nitric oxide (NO) production in macrophages, indicating its anti-inflammatory action. nih.gov Similarly, various synthetic derivatives of 2-phenylpropionic acid have been evaluated for their COX-1 and COX-2 inhibitory activity, with some compounds showing inhibition potency comparable to or better than standard NSAIDs like ibuprofen. nih.gov These findings underscore the therapeutic potential of propanoic acid analogues and conjugates in modulating inflammatory pathways.

Other Investigated Biological Activities (e.g., Anti-platelet Activity)

Beyond their anti-inflammatory and anticancer potential, derivatives related to 3-(4-Chloro-3-methoxyphenyl)propanoic acid have been explored for other biological activities, notably anti-platelet effects. Platelet aggregation is a critical process in thrombosis, and its inhibition is a key therapeutic strategy for cardiovascular diseases. nih.govnih.gov

Several NSAIDs containing an N-acyl hydrazone subunit, derived from arylpropionic acids, have been assessed for their ability to inhibit platelet aggregation. mdpi.com These compounds were found to inhibit platelet aggregation induced by both adenosine (B11128) diphosphate (B83284) (ADP) and arachidonic acid (AA), with inhibition rates reaching up to 61.1% for ADP-induced and 87.3% for AA-induced aggregation. mdpi.com Phenolic compounds, in general, are known to possess antiplatelet aggregation abilities, often linked to their antioxidant properties and their ability to modulate pathways involving arachidonic acid and nitric oxide. nih.gov The antiplatelet action of some compounds is thought to involve the inhibition of thromboxane (B8750289) A2 (TXA2) formation, a potent platelet agonist. nih.govmdpi.com

Mechanistic Studies at the Molecular and Cellular Level

Elucidation of Specific Biochemical Pathways Affected by Analogues

Analogues of 3-(4-Chloro-3-methoxyphenyl)propanoic acid, notably HMPA, have been shown to modulate critical biochemical pathways involved in muscle function, protein metabolism, and hepatic glucose and lipid homeostasis.

Effects on Muscle Function and Protein Catabolism

Studies have demonstrated that HMPA can enhance muscle strength and mitigate protein breakdown. nih.govnih.gov In mouse models, oral administration of HMPA led to a significant improvement in both absolute and relative grip strength. nih.gov This enhancement in muscle function is associated with the inhibition of protein catabolism, particularly under conditions of exhaustive exercise. nih.gov

Modulation of Hepatic Glucose and Lipid Metabolism

The compound has been shown to be effective against high-fat diet-induced weight gain and hepatic steatosis, while also improving insulin (B600854) sensitivity. nih.gov These effects are attributed to HMPA produced by the gut microbiota from dietary precursors like 4-hydroxy-3-methoxycinnamic acid (HMCA). nih.gov

| Metabolic Parameter | Effect of HMPA Analogue | Source |

| Hepatic Lipid Catabolism | Stimulated | researchgate.netdntb.gov.ua |

| Hepatic Steatosis | Improved | nih.govnih.gov |

| Insulin Sensitivity | Improved | nih.gov |

| High-Fat Diet-Induced Weight Gain | Reduced | nih.gov |

Detailed Analysis of Free Radical Scavenging Mechanisms

The chemical structure of HMPA, a phenolic acid, suggests inherent antioxidant properties. The free radical scavenging activity of such compounds is crucial for protecting cells from oxidative damage. nih.gov The mechanisms behind this activity are multifaceted and depend on the specific radical and the surrounding environment.

For phenolic compounds, several free radical scavenging mechanisms are recognized, including:

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it. mdpi.comrsc.org

Single Electron Transfer followed by Proton Transfer (SET-PT): An electron is first transferred to the radical, followed by a proton transfer. mdpi.comnih.gov

Sequential Proton Loss Electron Transfer (SPLET): The phenolic proton is first lost, followed by an electron transfer from the resulting phenoxide anion. mdpi.comrsc.org

The hydroxyl group on the phenyl ring of HMPA is a key functional group for its antioxidant activity, as it can donate a hydrogen atom to neutralize reactive oxygen species (ROS). nih.gov The methoxy (B1213986) group also influences the electron-donating capacity of the molecule, which is a critical factor in its ability to stabilize the phenoxyl radical formed after scavenging a free radical. nih.gov

Investigation of Ligand-Receptor Binding and Activation Mechanisms (e.g., HMPA-GPR41 Interaction)

A significant finding in the study of HMPA is its interaction with G-protein coupled receptors (GPCRs), specifically GPR41. researchgate.netdntb.gov.ua This receptor is involved in metabolic regulation. It has been demonstrated that HMPA has a greater affinity for GPR41 than its precursor, HMCA. nih.govnih.gov

The activation of GPR41 by HMPA is a key mechanism underlying its beneficial metabolic effects. researchgate.netdntb.gov.ua This ligand-receptor interaction plays a crucial role in the anti-obesity effects of HMPA and the improvement of hepatic steatosis by stimulating the lipid catabolism pathway. researchgate.netdntb.gov.uanih.gov This discovery provides a direct molecular target for the metabolic actions of this class of compounds and opens avenues for the development of targeted therapeutic agents. researchgate.netdntb.gov.ua

Structure-Activity Relationship (SAR) Derivation for Biological Effects

While comprehensive SAR studies for this compound and its close analogues are still emerging, comparisons between related compounds provide initial insights. The structural difference between HMPA and its dietary precursor, ferulic acid (HMCA), lies in the saturation of the propanoic acid side chain in HMPA. mdpi.com This modification appears to enhance its biological activity in certain contexts, such as its affinity for the GPR41 receptor. nih.govnih.gov

Studies on other series of propanoic acid derivatives have highlighted the importance of substituents on the phenyl ring and the propanoic acid chain for biological activity. nih.gov For instance, in a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, the nature of substitutions was found to be critical for their anticancer and antioxidant activities. mdpi.com The phenolic hydroxyl group is often essential for antioxidant effects, while other modifications can modulate potency and selectivity for various biological targets. nih.gov

Cellular Response Profiling (e.g., Myf5 Expression)

The biological effects of HMPA are underpinned by changes in gene expression at the cellular level. A notable example is the upregulation of Myogenic factor 5 (Myf5), a key regulator of muscle development. nih.gov Administration of HMPA has been shown to increase the expression of Myf5 in sedentary mice, suggesting a potential role in promoting muscle development and regeneration. nih.gov

In addition to Myf5, HMPA influences the expression of other genes related to muscle fiber composition and mitochondrial biogenesis. For example, it has been shown to enhance the gene expression of Myh4 and Igf1, which may promote the hypertrophy of fast-twitch muscle fibers. mdpi.com Furthermore, HMPA can increase the expression of Sirt1 and Nrf1, suggesting an improvement in mitochondrial biogenesis and adaptation to exercise. mdpi.com

| Gene | Cellular Process | Effect of HMPA Analogue | Source |

| Myf5 | Muscle Development | Increased Expression | nih.gov |

| Trim63 (MuRF1) | Protein Degradation | Inhibited Expression | mdpi.com |

| Map1lc3b (LC3b) | Autophagy | Inhibited Expression | mdpi.com |

| Atrogin-1 | Protein Degradation | Attenuated Expression | nih.gov |

| Myh4 | Muscle Fiber Composition | Enhanced Expression | mdpi.com |

| Igf1 | Muscle Growth | Enhanced Expression | mdpi.com |

| Sirt1 | Mitochondrial Biogenesis | Increased Expression | mdpi.com |

| Nrf1 | Mitochondrial Biogenesis | Increased Expression | mdpi.com |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for understanding the electronic properties and reactivity of a molecule. For 3-(4-Chloro-3-methoxyphenyl)propanoic acid, a DFT study would typically involve optimizing the molecule's geometry to find its lowest energy structure.

From this optimized structure, a variety of electronic properties would be calculated to predict its reactivity. Key parameters include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how the molecule will interact with other species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface. This map uses a color scale to indicate electron-rich regions (typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. For this molecule, negative potential would be expected around the oxygen atoms of the carboxylic acid and methoxy (B1213986) groups, as well as the chlorine atom, while positive potential would be located around the acidic proton of the carboxyl group.

A hypothetical data table for such calculations would look like this:

| Computational Method | Basis Set | Parameter | Calculated Value | Unit |

| DFT (B3LYP) | 6-311++G(d,p) | EHOMO | Data not available | eV |

| DFT (B3LYP) | 6-311++G(d,p) | ELUMO | Data not available | eV |

| DFT (B3LYP) | 6-311++G(d,p) | HOMO-LUMO Gap | Data not available | eV |

| DFT (B3LYP) | 6-311++G(d,p) | Dipole Moment | Data not available | Debye |

| DFT (B3LYP) | 6-311++G(d,p) | Chemical Hardness | Data not available | eV |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is essential in drug discovery to understand potential biological targets and binding mechanisms.

A molecular docking study of this compound would involve:

Selecting a relevant protein target.

Placing the ligand (the propanoic acid derivative) into the binding site of the protein.

Using a scoring function to estimate the binding affinity (often expressed as a binding energy in kcal/mol) and predict the binding pose.

The simulation would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's active site. For example, the carboxylic acid group is a strong hydrogen bond donor and acceptor, and the phenyl ring can participate in hydrophobic and π-stacking interactions. Without published studies, specific targets and binding scores for this compound remain hypothetical.

A representative data table from a docking study would include:

| Protein Target (PDB ID) | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Hypothetical Target | This compound | Data not available | Data not available | Data not available |

Conformational Analysis and Stereochemical Prediction

Molecules with rotatable single bonds, like the propanoic acid side chain in this compound, can exist in multiple conformations. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and the energy barriers between them.

Thermodynamic Preference Studies of Reaction Pathways

Theoretical chemistry can be used to study the thermodynamics of chemical reactions, predicting which products are most likely to form. For a given reaction involving this compound, computational methods would be used to calculate the thermodynamic properties (enthalpy, entropy, and Gibbs free energy) of all reactants, transition states, and products.

By comparing the Gibbs free energy of different potential reaction pathways, chemists can predict which pathway is more thermodynamically favorable. For instance, in a synthesis reaction, this analysis could determine whether a desired isomer is the preferred product under thermal control. No such studies have been published for this specific compound.

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatographic methods are fundamental for separating 3-(4-Chloro-3-methoxyphenyl)propanoic acid from impurities and related substances, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For this compound, reversed-phase HPLC is commonly utilized, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with an acid modifier like formic acid or trifluoroacetic acid to ensure good peak shape for the acidic analyte.

The purity is determined by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A typical HPLC method for purity assessment would involve a gradient elution to ensure the separation of both polar and nonpolar impurities.

Below is an example of HPLC conditions used for the analysis of this compound:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Time-programmed gradient from low to high organic content |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a highly sensitive and selective method for the identification and quantification of this compound. Following chromatographic separation, the analyte is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

For identification, the measured mass of the molecular ion is compared to the theoretical mass of the compound. High-resolution mass spectrometry can provide a highly accurate mass measurement, confirming the elemental composition. Quantification is typically achieved using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced sensitivity and specificity, especially in complex matrices.

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm), leading to higher resolution, faster analysis times, and increased sensitivity. The principles are similar to HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particle columns. UPLC methods can provide a more detailed impurity profile of this compound in a shorter amount of time compared to conventional HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable technique for the analysis of volatile and thermally stable related compounds or impurities that may be present in samples of this compound. For a non-volatile compound like this carboxylic acid, derivatization is often required to increase its volatility. A common derivatization agent is diazomethane (B1218177) or a silylating agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), which converts the carboxylic acid to its more volatile methyl ester or trimethylsilyl (B98337) ester, respectively. The derivatized sample is then injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the stationary phase before being detected by the mass spectrometer.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR are used to provide detailed information about the carbon-hydrogen framework of this compound.

¹H-NMR: The ¹H-NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts (δ), splitting patterns (multiplicity), and integration values are key parameters.

¹³C-NMR: The ¹³C-NMR spectrum provides information about the different types of carbon atoms in the molecule. The chemical shift of each carbon signal is indicative of its chemical environment (e.g., aromatic, aliphatic, carbonyl).

The following tables summarize typical NMR data for this compound.

¹H-NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.22 | d | 1H | Ar-H |

| 6.88 | d | 1H | Ar-H |

| 6.75 | dd | 1H | Ar-H |

| 3.88 | s | 3H | -OCH₃ |

| 2.92 | t | 2H | -CH₂-Ar |

| 2.65 | t | 2H | -CH₂-COOH |

¹³C-NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 178.9 | C=O (acid) |

| 155.2 | Ar-C-O |

| 133.7 | Ar-C-Cl |

| 130.1 | Ar-CH |

| 121.5 | Ar-C |

| 119.8 | Ar-CH |

| 112.1 | Ar-CH |

| 56.1 | -OCH₃ |

| 35.4 | -CH₂-COOH |

| 30.2 | -CH₂-Ar |

These NMR data are consistent with the proposed structure of this compound, providing unambiguous confirmation of its chemical identity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The IR spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule. By analyzing the position, intensity, and shape of these bands, the key structural components can be confirmed.

The most distinctive feature in the IR spectrum of a carboxylic acid is the extremely broad absorption band due to the O-H stretching vibration of the carboxyl group. This band typically appears in the region of 3300 to 2500 cm⁻¹. libretexts.orgdocbrown.info Its broadness is a result of intermolecular hydrogen bonding, which forms a stable dimeric structure in the solid state and in concentrated solutions. libretexts.org

Another key absorption is the strong, sharp peak corresponding to the C=O (carbonyl) stretching vibration, which is expected to be observed around 1710 cm⁻¹. libretexts.org The propanoic acid backbone and the substituted aromatic ring also give rise to characteristic absorptions. C-H stretching vibrations from the alkyl chain and the aromatic ring typically appear between 3100 and 2850 cm⁻¹. libretexts.orglibretexts.org The presence of the aromatic ring is further confirmed by C=C stretching absorptions in the 1600 to 1400 cm⁻¹ region. libretexts.org The methoxy (B1213986) group (–OCH₃) is expected to show a C-O stretching band, while the carbon-chlorine (C-Cl) bond will also have a characteristic absorption in the fingerprint region. libretexts.org

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Characteristics |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Very Broad, Strong |

| Carbonyl | C=O Stretch | ~1710 | Strong, Sharp |

| Alkyl/Aromatic | C-H Stretch | 3100 - 2850 | Medium to Strong, Sharp |

| Aromatic | C=C Stretch | 1600 - 1400 | Medium to Weak, Sharp |

| Methoxy | C-O Stretch | 1320 - 1210 | Medium |

| Chloro-Aromatic | C-Cl Stretch | 850 - 550 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. In electron ionization (EI) mass spectrometry, the molecule is ionized to produce a molecular ion ([M]⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

The fragmentation pattern of the molecular ion provides valuable structural information. For carboxylic acids, characteristic fragmentation pathways include the loss of the hydroxyl group (–OH), resulting in a peak at [M-17], and the loss of the entire carboxyl group (–COOH), leading to a peak at [M-45]. libretexts.org The fragmentation of the propanoic acid side chain can also occur.

Furthermore, the substituted phenyl ring influences the fragmentation. The presence of chlorine is indicated by a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments, with the [M+2]⁺ peak being approximately one-third the intensity of the [M]⁺ peak due to the natural abundance of the ³⁷Cl isotope. Fragmentation may also involve the loss of the chlorine atom or the methoxy group. Studies on related halogenated phenylpropenoate compounds have shown that the loss of a chlorine atom can be a significant fragmentation pathway. nih.gov

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (Predicted) | Description of Neutral Loss |

| [M]⁺ | 214/216 | Molecular Ion (³⁵Cl / ³⁷Cl) |

| [M-17]⁺ | 197/199 | Loss of •OH radical |

| [M-45]⁺ | 169/171 | Loss of •COOH radical |

| [M-73]⁺ | 141/143 | Loss of •CH₂CH₂COOH |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination of Derivatives

A common structural motif observed in the crystal structures of phenylpropanoic acids is the formation of hydrogen-bonded dimers. acs.orgnih.gov In this arrangement, the carboxylic acid groups of two molecules interact via strong O–H···O hydrogen bonds, creating a cyclic R²₂(8) synthon. acs.org These dimeric units then pack into a three-dimensional lattice. The analysis also reveals the orientation of the propanoic acid side chain relative to the substituted phenyl ring. acs.orgnih.gov This information is crucial for understanding intermolecular interactions in the solid state, which can influence physical properties such as melting point and solubility.

Interactive Data Table: Typical Crystallographic Parameters for Phenylpropanoic Acid Derivatives

| Parameter | Description | Typical Findings |

| Crystal System | The symmetry of the unit cell. | Monoclinic, Orthorhombic researchgate.netnih.gov |

| Space Group | The specific symmetry elements of the crystal. | e.g., P2₁/c nih.gov |

| Z | The number of molecules in the unit cell. | Varies (e.g., 8) nih.gov |

| Intermolecular Interactions | Non-covalent forces holding the crystal lattice together. | O-H···O hydrogen bonds forming dimers acs.orgnih.gov |

| Molecular Conformation | The spatial arrangement of atoms in a molecule. | Torsion angles defining the orientation of the side chain relative to the ring nih.gov |

Impurity Profiling and Related Compound Analysis

Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and efficacy of a drug substance. nih.gov For this compound, potential impurities can originate from various sources, including the starting materials, intermediates from the synthetic route, by-products from side reactions, and degradation products formed during storage. nih.govijprajournal.com

Common types of impurities could include unreacted starting materials or reagents, isomers, or compounds resulting from over- or under-reaction. For instance, positional isomers of the chloro or methoxy groups on the aromatic ring could be present. Degradation might occur via decarboxylation or oxidation. nih.gov

High-performance liquid chromatography (HPLC) is the most widely used technique for the separation, detection, and quantification of these related compounds. nih.govresearchgate.net A validated, stability-indicating HPLC method can effectively separate the main compound from its potential impurities. Typically, a reversed-phase column (e.g., C18) is used with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile or methanol (B129727). cnrs.fr Detection is commonly performed using a UV detector set to an appropriate wavelength. This analytical approach allows for the precise quantification of impurities, ensuring that they are controlled within acceptable limits as defined by regulatory guidelines. nih.gov

Interactive Data Table: Potential Impurities and Analytical Methods

| Impurity Type | Potential Compounds/Examples | Primary Analytical Technique |

| Starting Materials | e.g., 4-Chloro-3-methoxybenzaldehyde | HPLC, GC |

| Intermediates | Unreacted intermediates from the synthetic pathway | HPLC, GC |

| By-products | Positional isomers, over-reaction products | HPLC |

| Degradation Products | Oxidation or decarboxylation products | HPLC |

Future Research Perspectives and Potential Applications

Role of 3-(4-Chloro-3-methoxyphenyl)propanoic Acid as a Synthetic Intermediate

The utility of a chemical compound is often defined by its ability to serve as a precursor for more complex molecules. This compound is a prime example of a versatile synthetic intermediate, primarily due to the reactivity of its carboxylic acid group and the potential for further functionalization of its aromatic ring.

The carboxylic acid moiety can be readily converted into a variety of functional groups, including esters, amides, and acid chlorides. This chemical handle allows for its conjugation to other molecules of interest, a fundamental strategy in the synthesis of bioactive compounds and specialty chemicals. For instance, the amidation of the corresponding amino-derivative of this propanoic acid is a key step in the synthesis of complex pharmaceutical agents.

A significant application of a closely related derivative is in the synthesis of selective Janus kinase 1 (JAK1) inhibitors. Specifically, the amino derivative, 3-((4-chloro-3-methoxyphenyl)amino)propanoic acid, serves as a crucial building block in the construction of potent and selective JAK1 inhibitors. The propanoic acid backbone provides the necessary scaffold to position the key pharmacophoric elements for optimal interaction with the target enzyme.

Table 1: Key Reactions of this compound as a Synthetic Intermediate

| Reaction Type | Reagents | Product Functional Group | Potential Application |

| Esterification | Alcohol, Acid Catalyst | Ester | Pro-drugs, Specialty Chemicals |

| Amidation | Amine, Coupling Agent | Amide | Pharmaceuticals, Polymers |

| Reduction | Reducing Agent (e.g., LiAlH4) | Alcohol | Chemical Synthesis |

| Arndt-Eistert Homologation | SOCl2, CH2N2, H2O/Ag2O | Butanoic acid derivative | Chain extension for novel scaffolds |

Development of Chemical Probes for Biological System Interrogation

Chemical probes are essential tools for dissecting complex biological processes. These small molecules are designed to interact with specific biological targets, enabling researchers to study their function in living systems. While direct applications of this compound as a chemical probe are not yet widely reported, its structural scaffold holds promise for the development of such tools.

The substituted phenylpropanoic acid motif can serve as a core structure for the design of probes targeting a variety of enzymes and receptors. By incorporating reporter groups, such as fluorophores or biotin (B1667282) tags, derivatives of this acid could be transformed into probes for target identification and validation. The chloro and methoxy (B1213986) substituents on the phenyl ring can be systematically varied to fine-tune the selectivity and affinity of the probe for its intended target.

Future research in this area could focus on synthesizing a library of derivatives of this compound and screening them against various biological targets. For example, fluorescently labeled versions could be developed to visualize the localization and dynamics of their target proteins within cells.

Contribution to Pre-Clinical Medicinal Chemistry Research

The most significant and well-documented application of derivatives of this compound lies within the realm of preclinical medicinal chemistry. The core structure of this compound is present in several molecules that have shown promising activity against a range of therapeutic targets.

As previously mentioned, a key derivative is a cornerstone in the development of a highly selective and potent Janus kinase 1 (JAK1) inhibitor. JAK1 is a crucial enzyme in the signaling pathways of many cytokines that are implicated in inflammatory and autoimmune diseases. The discovery of selective JAK1 inhibitors is a major goal in medicinal chemistry, and the 3-((4-chloro-3-methoxyphenyl)amino) moiety has proven to be a critical component for achieving this selectivity.